
(2-Methyl-2H-1,2,3-triazol-4-yl)(1H-pyrazol-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methyl-2H-1,2,3-triazol-4-yl)(1H-pyrazol-4-yl)methanol: is a heterocyclic compound that contains both triazole and pyrazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-2H-1,2,3-triazol-4-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 1-(5-methyl)-1H-1,2,3-triazol-4-yl)ethan-1-ones with benzaldehydes in ethanol under basic conditions to form chalcones. These chalcones are then reacted with thiosemicarbazide in dry ethanol containing sodium hydroxide to afford pyrazolin-N-thioamides. Further reactions with various ketones yield the desired compound .
Industrial Production Methods: Large-scale synthesis of similar compounds often involves optimizing reaction conditions to improve yield and reduce costs. For instance, using acetonitrile as a solvent instead of 1,4-dioxane and replacing expensive catalysts with more affordable alternatives like copper(I) oxide .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole or pyrazole rings, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sodium hydroxide.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology: In biological research, it is used to study the interactions of triazole and pyrazole derivatives with various biological targets, including enzymes and receptors.
Industry: In the industrial sector, it is used in the synthesis of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of (2-Methyl-2H-1,2,3-triazol-4-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrazole rings can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their biological functions .
相似化合物的比较
(1-Benzyl-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone: This compound also contains a triazole ring and has been studied for its cytotoxic activity against various cancer cell lines.
4-Azido-1,2,3-triazoles: These compounds are structurally similar and are used in the synthesis of various heterocyclic compounds.
Uniqueness: The unique combination of triazole and pyrazole rings in (2-Methyl-2H-1,2,3-triazol-4-yl)(1H-pyrazol-4-yl)methanol provides it with distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C7H9N5O |
|---|---|
分子量 |
179.18 g/mol |
IUPAC 名称 |
(2-methyltriazol-4-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C7H9N5O/c1-12-10-4-6(11-12)7(13)5-2-8-9-3-5/h2-4,7,13H,1H3,(H,8,9) |
InChI 键 |
NZGVQRDSODXSSX-UHFFFAOYSA-N |
规范 SMILES |
CN1N=CC(=N1)C(C2=CNN=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(5-Methyloxolan-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B15276097.png)
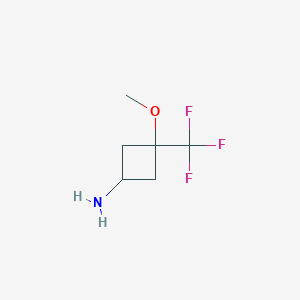

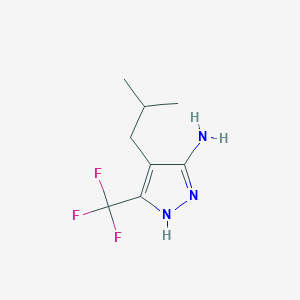
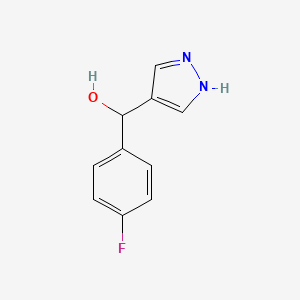
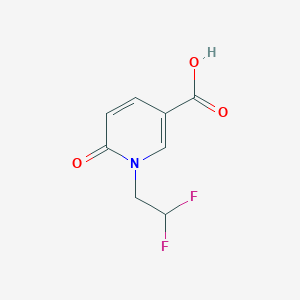
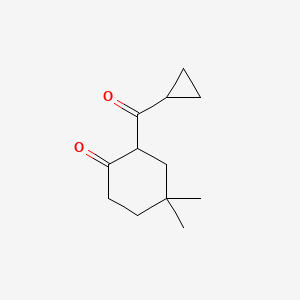
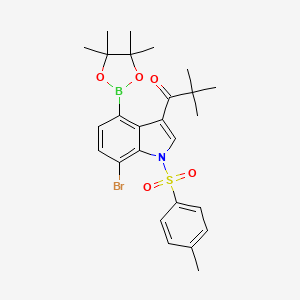
![3-[(5-Chlorothiophen-2-yl)methoxy]azetidine](/img/structure/B15276150.png)
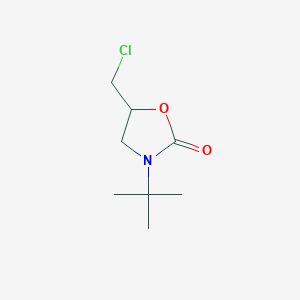
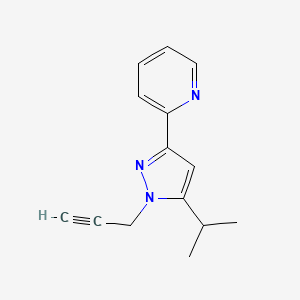
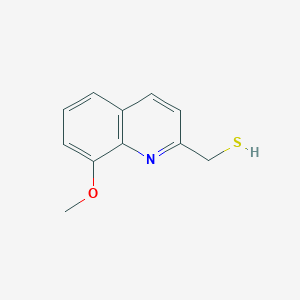
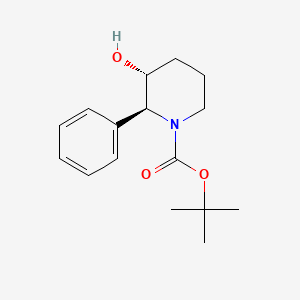
![(Furan-2-ylmethyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B15276175.png)
